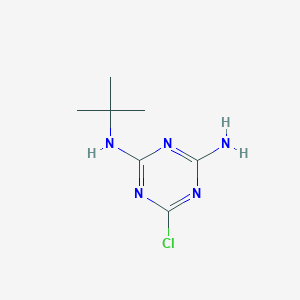![molecular formula C12H22FNO B152797 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-73-1](/img/structure/B152797.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of enzymes that are involved in the formation of amyloid-beta peptides. This compound has been shown to inhibit the activity of beta-secretase, which is an enzyme that is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. By inhibiting the activity of beta-secretase, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) can reduce the formation of amyloid-beta peptides and potentially slow down the progression of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Studies have shown that pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has several biochemical and physiological effects. This compound has been shown to reduce the formation of amyloid-beta peptides in the brain, which can potentially slow down the progression of Alzheimer's disease. Additionally, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its ability to inhibit beta-secretase activity and reduce the formation of amyloid-beta peptides. This compound is also relatively easy to synthesize using various methods.
The limitations of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI). One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been reported in the literature using various methods. One of the most common methods involves the reaction of 2,5-dimethylpyrrolidine with 2-fluoro-3-methyl-1-oxopentane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the formation of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease.
Propriétés
Numéro CAS |
136734-73-1 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) |
Formule moléculaire |
C12H22FNO |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11-/m1/s1 |
Clé InChI |
WJZJHPNNPHRHER-GWOFURMSSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canonique |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
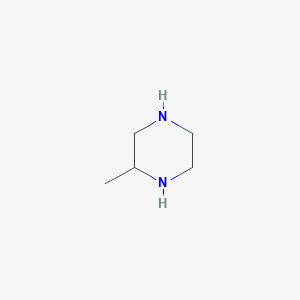
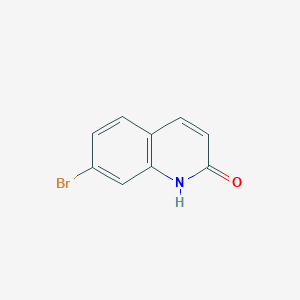
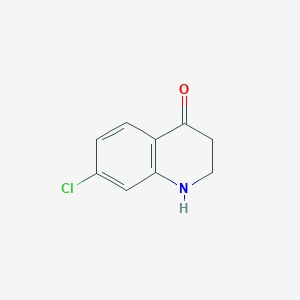

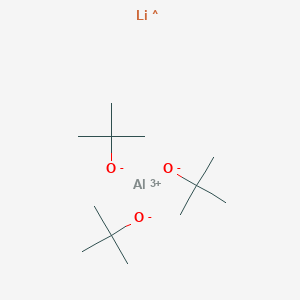
![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)




